molecular formula C21H22N4O2S B3020581 N-(2-methoxyphenyl)-1-[6-(2-thienyl)pyridazin-3-yl]piperidine-4-carboxamide CAS No. 1029761-48-5

N-(2-methoxyphenyl)-1-[6-(2-thienyl)pyridazin-3-yl]piperidine-4-carboxamide

Cat. No. B3020581
CAS RN: 1029761-48-5
M. Wt: 394.49
InChI Key: HHPMBILYHJSZDV-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-1-[6-(2-thienyl)pyridazin-3-yl]piperidine-4-carboxamide is a novel chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound belongs to the class of piperidine carboxamides and has shown promising results in various research studies.

Scientific Research Applications

Photophysical Properties and Luminescence

The compound’s photophysical properties have attracted attention due to its unique structure. Researchers have investigated its absorption bands, charge-transfer transitions, and luminescence behavior. Notably, the compound displays major absorption bands associated with π–π* transitions involving the aromatic moieties (ppy and btp) and weak intramolecular charge-transfer (ICT) transitions between the o-carborane and aryl groups . Additionally, B(CH3)2-C∧N-chelated derivatives exhibit intense emissions, which are assignable to π–π* transitions associated with each chelated aryl group. Understanding these properties is crucial for applications in optoelectronics, sensors, and imaging.

Supramolecular Chemistry and Host-Guest Interactions

Given its unique structure, this compound could serve as a host molecule in supramolecular chemistry. Researchers might investigate its ability to encapsulate guest molecules or ions. Understanding its binding affinity and selectivity could lead to applications in molecular recognition, catalysis, or drug delivery.

properties

IUPAC Name

N-(2-methoxyphenyl)-1-(6-thiophen-2-ylpyridazin-3-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2S/c1-27-18-6-3-2-5-16(18)22-21(26)15-10-12-25(13-11-15)20-9-8-17(23-24-20)19-7-4-14-28-19/h2-9,14-15H,10-13H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHPMBILYHJSZDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2CCN(CC2)C3=NN=C(C=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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